3-(4-Methoxyphenyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-pyrazole
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Overview
Description
3-(4-Methoxyphenyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-pyrazole is a chemical compound that features a pyrazole ring substituted with a methoxyphenyl group and a dioxaborolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: This step involves the electrophilic aromatic substitution of the pyrazole ring with a methoxyphenyl halide in the presence of a base such as potassium carbonate.
Attachment of the Dioxaborolane Moiety: This is usually done via a Suzuki-Miyaura coupling reaction, where the pyrazole derivative is reacted with a boronic acid or boronate ester in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-pyrazole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions to form a dihydropyrazole.
Substitution: The boronate ester can participate in cross-coupling reactions such as Suzuki-Miyaura coupling to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate or cesium carbonate.
Major Products
Oxidation: 3-(4-Hydroxyphenyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-pyrazole.
Reduction: 3-(4-Methoxyphenyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydropyrazole.
Substitution: Various biaryl derivatives depending on the coupling partner used.
Scientific Research Applications
3-(4-Methoxyphenyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Potential use in the development of bioactive molecules and pharmaceuticals due to its structural versatility.
Medicine: Investigated for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the synthesis of advanced materials, including polymers and electronic materials, due to its boronate ester functionality.
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-pyrazole depends on its application. In cross-coupling reactions, the boronate ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product. In biological systems, the methoxyphenyl group may interact with specific molecular targets, influencing biological pathways and exhibiting pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methoxyphenyl)-2H-pyrazole: Lacks the boronate ester group, making it less versatile in cross-coupling reactions.
4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-pyrazole: Lacks the methoxyphenyl group, which may reduce its potential biological activity.
3-Phenyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-pyrazole: Similar structure but without the methoxy group, affecting its reactivity and applications.
Uniqueness
The presence of both the methoxyphenyl group and the boronate ester in 3-(4-Methoxyphenyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-pyrazole makes it a unique compound with enhanced reactivity and versatility in synthetic applications
Properties
IUPAC Name |
5-(4-methoxyphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BN2O3/c1-15(2)16(3,4)22-17(21-15)13-10-18-19-14(13)11-6-8-12(20-5)9-7-11/h6-10H,1-5H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPQRZFHMIVEQGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(NN=C2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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